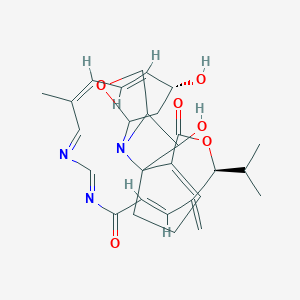![molecular formula C7H6N4O B055340 Imidazo[1,2-b]pyridazine-2-carboxamide CAS No. 123531-29-3](/img/structure/B55340.png)
Imidazo[1,2-b]pyridazine-2-carboxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Pimozide is synthesized through a multi-step process involving the reaction of 4,4-bis(4-fluorophenyl)butylamine with 1-(4-piperidyl)-2-benzimidazolinone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the final product .
Industrial Production Methods: Industrial production of Pimozide involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as recrystallization and chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions: Pimozide undergoes various chemical reactions, including:
Oxidation: Pimozide can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert Pimozide to its reduced forms.
Substitution: Pimozide can undergo substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced Pimozide derivatives.
Substitution: Formation of substituted Pimozide derivatives.
Scientific Research Applications
Pimozide has a wide range of scientific research applications:
Chemistry: Used as a reference compound in studies involving dopamine receptor antagonists.
Biology: Investigated for its effects on dopamine receptors and neurotransmission.
Medicine: Studied for its potential therapeutic effects in treating psychiatric disorders, including schizophrenia and Tourette syndrome.
Industry: Utilized in the development of new antipsychotic drugs and as a standard in analytical chemistry.
Mechanism of Action
Pimozide exerts its effects by selectively inhibiting dopamine D2 receptors in the central nervous system. This inhibition decreases dopamine neurotransmission, leading to a reduction in motor and vocal tics and delusions of parasitosis. Pimozide also has affinity for α1-adrenoceptors and 5-HT2 receptors, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Haloperidol: Another dopamine antagonist used in the treatment of psychiatric disorders.
Fluphenazine: A phenothiazine derivative with antipsychotic properties.
Chlorpromazine: A typical antipsychotic used to treat schizophrenia and bipolar disorder.
Uniqueness of Pimozide: Pimozide is unique in its selective inhibition of dopamine D2 receptors and its additional affinity for α1-adrenoceptors and 5-HT2 receptors. This combination of receptor affinities contributes to its distinct pharmacological effects and therapeutic applications .
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7(12)5-4-11-6(10-5)2-1-3-9-11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUSZKBLNSVQLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50438132 | |
| Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-29-3 | |
| Record name | Imidazo[1,2-b]pyridazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50438132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione](/img/structure/B55261.png)
![2-{[2-(Dimethylamino)ethyl]amino}-4,5,7-trimethyl-1,3-benzothiazol-6-ol](/img/structure/B55265.png)


![(E)-2-diazonio-1-[[4-(pyridin-2-yldisulfanyl)phenyl]methoxy]ethenolate](/img/structure/B55279.png)


![6-chloro-12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)




